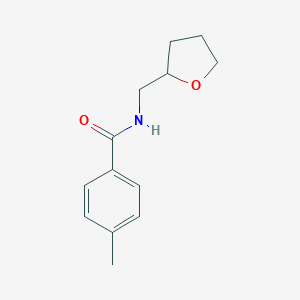

Benzamide, N-tetrahydrofurfuryl-4-methyl-

Description

BenchChem offers high-quality Benzamide, N-tetrahydrofurfuryl-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-tetrahydrofurfuryl-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)13(15)14-9-12-3-2-8-16-12/h4-7,12H,2-3,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCAVMYIIFGHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Evolution of Benzamide Chemistry

The study of benzamides, amides derived from benzoic acid, has a rich history intertwined with the development of organic chemistry. chemicalbook.comspectrabase.com Initially explored for their fundamental chemical properties and reactivity, benzamides have since become a cornerstone in the synthesis of a vast array of organic molecules. Early research focused on understanding the amide bond, its formation, and its influence on the aromatic ring. spectrabase.commiracosta.edu Over the decades, the focus has expanded to include the synthesis and application of substituted benzamides, driven by their prevalence in pharmaceuticals and agrochemicals. chemicalbook.comrsc.org The development of new synthetic methodologies, such as direct amidation reactions and transition-metal-catalyzed cross-coupling reactions, has further broadened the scope of benzamide (B126) chemistry, allowing for the efficient preparation of complex derivatives. chemicalbook.com

Significance of N Substituted Benzamides in Synthetic Organic Chemistry

N-substituted benzamides, a class of compounds where the nitrogen atom of the amide group is bonded to an organic substituent, are of paramount importance in modern synthetic organic chemistry. bohrium.comnih.gov The introduction of a substituent on the nitrogen atom allows for the fine-tuning of the molecule's physical, chemical, and biological properties. This has made N-substituted benzamides crucial scaffolds in drug discovery, with numerous examples found in various therapeutic areas. rsc.orgnsf.gov

In synthetic chemistry, the N-substituent can serve multiple purposes. It can act as a directing group in ortho-metalation reactions, enabling the functionalization of the aromatic ring at specific positions. Furthermore, the nature of the N-substituent can influence the conformational preferences of the molecule, which is critical for its interaction with biological targets. The synthesis of N-substituted benzamides is a well-established area of research, with methods ranging from the classical acylation of amines with benzoyl chlorides to more modern catalytic approaches. miracosta.edusld.cu The versatility of the N-substituent allows for the creation of a diverse library of compounds with a wide range of applications. bohrium.comnsf.gov

Structural Elucidation and Nomenclature of Benzamide, N Tetrahydrofurfuryl 4 Methyl

Conventional Amide Bond Formation Strategies

The conventional synthesis of the amide bond in N-tetrahydrofurfuryl-4-methylbenzamide typically involves the reaction of a 4-methylbenzoyl derivative with tetrahydrofurfurylamine.

Acyl Halide-Amine Coupling Reactions

A dependable and extensively utilized method for creating amides is the reaction between an acyl halide and an amine. For the synthesis of N-tetrahydrofurfuryl-4-methylbenzamide, this process would entail the reaction of 4-methylbenzoyl chloride, also known as p-toluoyl chloride, with tetrahydrofurfurylamine.

The necessary acyl chloride, p-toluoyl chloride, can be synthesized by treating p-toluic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comreddit.com The addition of a catalytic quantity of dimethylformamide (DMF) can expedite the reaction when using oxalyl chloride. chemicalbook.com

The reaction follows a nucleophilic addition-elimination mechanism. The nitrogen atom of tetrahydrofurfurylamine, with its lone pair of electrons, attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is succeeded by the elimination of a chloride ion and a proton, resulting in the final amide product. chemguide.co.uk A base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521), is usually introduced to neutralize the hydrochloric acid that is formed as a byproduct. miracosta.edushd-pub.org.rs

A comparable synthesis has been documented for N,N-diethyl-m-toluamide (DEET), where m-toluoyl chloride is reacted with diethylamine (B46881) in the presence of aqueous sodium hydroxide. miracosta.edugoogle.com This approach is frequently effective, with high yields being reported for similar reactions. miracosta.edu

Table 1: Representative Acyl Halide-Amine Coupling Reaction Conditions for Analogous Amides

| Acyl Halide | Amine | Reagents & Conditions | Product | Yield | Reference |

| m-Toluoyl chloride | Diethylamine | 3.0 M NaOH(aq) | N,N-Diethyl-m-toluamide | High | miracosta.edu |

| p-Toluoyl chloride | p-Hydroxybenzoic acid hydrazide | K₂CO₃, Dichloromethane | N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 65% | mdpi.com |

| Methanesulfonyl chloride | Various amines | Triethylamine, Dichloromethane | N-substituted methanesulfonamides | - | shd-pub.org.rs |

Carbodiimide-Mediated Couplings

Carbodiimide (B86325) reagents are commonly used to promote the coupling of carboxylic acids and amines, a method that is also suitable for synthesizing N-tetrahydrofurfuryl-4-methylbenzamide from p-toluic acid and tetrahydrofurfurylamine. Prevalent carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com

The mechanism of this reaction involves the activation of the carboxylic acid (p-toluic acid) by the carbodiimide, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (tetrahydrofurfurylamine) to create the amide bond. To reduce the occurrence of side reactions and prevent racemization when chiral centers are present, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. peptide.com The byproducts of these reactions, for instance, dicyclohexylurea (DCU) from DCC, can occasionally be difficult to remove. peptide.com

Table 2: Common Carbodiimide Coupling Reagents and Additives

| Coupling Reagent | Additive | Key Features | Reference |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | High reactivity; DCU byproduct is poorly soluble. | peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt | Water-soluble byproduct, facilitating workup. | peptide.com |

Note: This table provides general information on carbodiimide coupling reagents.

Other Condensation Reactions for Amide Linkage Formation

Other reagents for condensation can also be employed for the synthesis of amides. An example is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). This reagent activates the carboxylic acid by forming a reactive acylimidazole intermediate, which then reacts with the amine to produce the desired amide. medigraphic.com This method is valued for its gentle reaction conditions and the production of gaseous byproducts (imidazole and carbon dioxide), which simplifies the purification process. medigraphic.com A study detailing the synthesis of N,N-diethyl-m-toluamide (DEET) reported a high yield of 94-95% with the use of CDI. medigraphic.com

Advanced and Green Synthetic Approaches

In recent times, a greater focus has been placed on creating more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis and ultrasonic irradiation are two such techniques that have been effectively used for amide bond formation.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has become a significant tool in organic synthesis, frequently resulting in markedly shorter reaction times, increased yields, and more moderate reaction conditions in comparison to traditional heating methods. nih.gov This technique is applicable to the synthesis of N-tetrahydrofurfuryl-4-methylbenzamide.

In a pertinent study, the microwave-assisted synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide was successfully carried out from 2-furoic acid and furfurylamine (B118560) with the aid of coupling reagents such as EDC. researchgate.net The reactions took place in a microwave reactor, with the conditions being optimized for reaction time and solvent. researchgate.net Another publication describes a solvent-free, microwave-assisted direct synthesis of amides from carboxylic acids and amines using ceric ammonium (B1175870) nitrate (B79036) as a catalyst, underscoring the green credentials of this approach. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis for an Analogous Compound

| Method | Reactants | Reagents & Conditions | Time | Yield | Reference |

| Conventional | 2-Furoic acid, Furfurylamine | EDC | - | Good | researchgate.net |

| Microwave | 2-Furoic acid, Furfurylamine | EDC, Microwave irradiation | Optimized | Very Good | researchgate.net |

| Microwave | Phenylacetic acid, Benzylamine | 2 mol% Ceric Ammonium Nitrate, 160-165 °C, Solvent-free | 2 h | Near-quantitative | mdpi.com |

Note: This table presents data for analogous reactions to illustrate the benefits of microwave assistance.

Ultrasonic Irradiation in Benzamide Synthesis

Ultrasonic irradiation represents another green chemistry technique capable of boosting reaction rates and yields in organic synthesis. researchgate.net The chemical impact of ultrasound is linked to acoustic cavitation, which creates localized "hot spots" of high temperature and pressure that accelerate the reaction. mdpi.com

The use of ultrasound has been documented for the synthesis of a range of amide-containing compounds. researchgate.netmdpi.com For example, the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives was demonstrated to be more efficient with ultrasonic irradiation than with conventional heating, offering benefits such as milder conditions, reduced reaction times, and higher yields. researchgate.net This indicates that the synthesis of N-tetrahydrofurfuryl-4-methylbenzamide could also be effectively facilitated by ultrasonic irradiation.

Table 4: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis for Analogous Amides

| Method | Reactants | Catalyst | Time | Yield | Reference |

| Conventional | Aldehyde, Urea/Thiourea, Acetoacetanilide | UO₂(NO₃)₂·6H₂O | - | - | researchgate.net |

| Ultrasonic | Aldehyde, Urea/Thiourea, Acetoacetanilide | UO₂(NO₃)₂·6H₂O | Shorter | Higher | researchgate.net |

Note: This table presents data for an analogous reaction to illustrate the benefits of ultrasonic assistance.

An in-depth examination of the synthetic approaches for producing Benzamide, N-tetrahydrofurfuryl-4-methyl-, a compound of interest in chemical research, reveals a variety of sophisticated and adaptable methodologies. The construction of this molecule requires the strategic formation of the central amide bond, the assembly of the N-tetrahydrofurfuryl group, and the specific placement of the 4-methyl substituent on the aromatic ring. This article delves into the specific chemical strategies employed for these purposes, from catalytic processes to purification techniques.

Computational Chemistry and Theoretical Studies on Benzamide, N Tetrahydrofurfuryl 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to investigate the fundamental properties of molecules at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Benzamide (B126), N-tetrahydrofurfuryl-4-methyl-, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, a process known as geometry optimization. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation can be accurately predicted. researchgate.netnih.goveurjchem.com

These calculations would reveal the spatial orientation of the 4-methylbenzamide (B193301) group relative to the N-tetrahydrofurfuryl substituent. The electronic structure analysis derived from DFT provides a detailed picture of the electron distribution within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's chemical behavior.

Interactive Table: Predicted Structural Parameters of Benzamide, N-tetrahydrofurfuryl-4-methyl- (Illustrative)

| Parameter | Predicted Value |

| C=O Bond Length (Amide) | ~1.25 Å |

| C-N Bond Length (Amide) | ~1.35 Å |

| N-C Bond Length (Tetrahydrofurfuryl) | ~1.47 Å |

| Dihedral Angle (Benzene Ring - Amide Plane) | 15-30° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For Benzamide, N-tetrahydrofurfuryl-4-methyl-, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net The distribution of the HOMO and LUMO across the molecular structure would identify the most probable sites for nucleophilic and electrophilic attack, respectively.

Interactive Table: Predicted Frontier Molecular Orbital Properties of Benzamide, N-tetrahydrofurfuryl-4-methyl- (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in shades of blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net

For Benzamide, N-tetrahydrofurfuryl-4-methyl-, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the amide group, making it a primary site for electrophilic interactions. The hydrogen atom of the amide group and the protons on the aromatic ring would likely exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.goveurjchem.comsemanticscholar.org

Theoretical NMR Shifts: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the ¹H and ¹³C NMR chemical shifts of Benzamide, N-tetrahydrofurfuryl-4-methyl- can be calculated. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The theoretical vibrational frequencies of the molecule can be computed, which correspond to the infrared (IR) and Raman active modes. researchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be used to interpret and assign the peaks in experimental vibrational spectra. semanticscholar.org For instance, the characteristic C=O stretching frequency of the amide group would be a prominent feature.

Interactive Table: Predicted Spectroscopic Data for Benzamide, N-tetrahydrofurfuryl-4-methyl- (Illustrative)

| Spectroscopic Data | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~168 ppm |

| ¹H NMR Chemical Shift (N-H) | ~8.5 ppm |

| Vibrational Frequency (C=O stretch) | ~1680 cm⁻¹ |

| Vibrational Frequency (N-H stretch) | ~3350 cm⁻¹ |

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules.

Benzamide, N-tetrahydrofurfuryl-4-methyl- possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov By systematically rotating the key dihedral angles, such as those around the C-N amide bond and the bond connecting the tetrahydrofurfuryl group to the nitrogen, a potential energy surface can be generated.

This analysis would reveal the global minimum energy conformation, which is the most stable and likely the most populated conformation at equilibrium. It would also identify other low-energy conformers that might be accessible under certain conditions. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Simulation of Intermolecular Interactions in Condensed Phases

There is no specific research detailing the simulation of intermolecular interactions of Benzamide, N-tetrahydrofurfuryl-4-methyl- in condensed phases. However, studies on other substituted benzamides can offer insights into the potential interactions that might govern its solid-state and liquid-state behavior. For instance, research on trifluoromethyl-substituted N-methyl-N-phenylbenzamides highlights the importance of weak intermolecular forces such as C-H···O=C, C-H···π, and π···π stacking interactions in the absence of strong hydrogen bond donors. researchgate.net Computational methods like the PIXEL method are often employed to quantify the energetics of these interactions, dissecting them into coulombic, polarization, dispersion, and repulsion components. A similar approach could theoretically be applied to Benzamide, N-tetrahydrofurfuryl-4-methyl- to understand its crystal packing and condensed-phase properties.

Quantitative Structure-Reactivity Relationships (QSRR)

Specific QSRR models for Benzamide, N-tetrahydrofurfuryl-4-methyl- have not been developed according to the available literature. QSRR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity.

The development of predictive QSRR models for the chemical reactivity and selectivity of Benzamide, N-tetrahydrofurfuryl-4-methyl- would necessitate a dataset of experimentally determined reactivity data for a series of structurally related compounds. Computational descriptors, such as electronic parameters (e.g., HOMO-LUMO energies, atomic charges), steric parameters, and topological indices, would then be calculated and correlated with the observed reactivity using statistical methods. While the HOMO-LUMO energy gap is a common descriptor for chemical reactivity in related systems, researchgate.net no such models have been specifically constructed for the title compound.

Theoretical elucidation of reaction mechanisms and transition state structures for reactions involving Benzamide, N-tetrahydrofurfuryl-4-methyl- is not documented in the scientific literature. Such studies typically involve quantum chemical calculations, such as DFT, to map out the potential energy surface of a reaction. This allows for the identification of transition state geometries, the calculation of activation energies, and the determination of the most plausible reaction pathway. Without experimental reactivity data or specific theoretical investigations, any discussion of its reaction mechanisms would be purely speculative.

Chemical Reactivity and Transformation Pathways of Benzamide, N Tetrahydrofurfuryl 4 Methyl

Hydrolysis and Degradation Studies of the Amide Bond

The amide bond is generally stable, but can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule into 4-methylbenzoic acid and N-tetrahydrofurfurylamine. The rate of this hydrolysis is influenced by pH, temperature, and the presence of catalysts.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In strongly acidic solutions, the hydrolysis of N-substituted benzamides has been observed to follow first-order kinetics. For instance, studies on substituted N-trimethylammoniobenzamides in concentrated sulfuric acid have shown a linear relationship between the logarithm of the observed rate constants and the acidity function, which is consistent with a unimolecular decomposition of the N-protonated substrate. wikipedia.org

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and the amine. The rate of alkaline hydrolysis can be influenced by substituents on both the aromatic ring and the N-alkyl group. Generally, tertiary amides are more resistant to cleavage than primary and secondary amides under classical vigorous conditions. chemrxiv.org However, milder protocols using sodium hydroxide in non-aqueous solvents like methanol/dichloromethane have been developed for the hydrolysis of secondary and tertiary amides. chemrxiv.orgorganic-chemistry.org

The stability of the amide bond in N-acylated amino acid amides has been shown to be dependent on the remote acyl group, with electron-rich acyl groups accelerating hydrolysis under acidic conditions. youtube.com While no specific kinetic data for the hydrolysis of Benzamide (B126), N-tetrahydrofurfuryl-4-methyl- is readily available, the general principles of amide hydrolysis suggest that it will break down into its constituent carboxylic acid and amine under sufficiently harsh acidic or basic conditions.

Table 1: General Conditions for Amide Bond Hydrolysis

| Condition | Reagents | General Observations |

| Acidic | Concentrated H₂SO₄, HCl | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. The reaction is often slow and may require elevated temperatures. wikipedia.orgnih.govyoutube.com |

| Basic | NaOH, KOH in aqueous or alcoholic solutions | Direct nucleophilic attack by hydroxide ion. Tertiary amides are generally more resistant than secondary amides. chemrxiv.orgnih.gov |

| Enzymatic | Amidases, Proteases | Highly specific and occurs under mild physiological conditions. No specific data is available for this compound. |

This table presents generalized conditions and observations for amide hydrolysis based on literature for related compounds and is for illustrative purposes.

Reactivity of the Aromatic Ring System

The aromatic ring of Benzamide, N-tetrahydrofurfuryl-4-methyl-, a p-substituted benzene (B151609) derivative, is subject to various transformations, including electrophilic and potentially nucleophilic substitution reactions, as well as oxidation and reduction.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of EAS on Benzamide, N-tetrahydrofurfuryl-4-methyl- is determined by the directing effects of the two substituents: the 4-methyl group and the N-tetrahydrofurfurylbenzamide group.

The methyl group (-CH₃) is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. libretexts.org Conversely, the amide group (-CONH-R) is generally considered a deactivating, meta-directing group because of the electron-withdrawing nature of the carbonyl group, which deactivates the ring towards electrophilic attack. libretexts.org

In the case of Benzamide, N-tetrahydrofurfuryl-4-methyl-, the two substituents are para to each other. The directing effects are therefore non-cooperative. The activating methyl group will direct incoming electrophiles to positions 2 and 6 (ortho to the methyl group), while the deactivating amide group would direct to positions 3 and 5 (meta to the amide). In such cases of conflicting directing effects, the more strongly activating group typically governs the position of substitution. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the activating methyl group (positions 2 and 6).

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. nih.gov

Nucleophilic Aromatic Substitution Reactions (if applicable)

Nucleophilic aromatic substitution (SNAᵣ) is less common than EAS and typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.orgmasterorganicchemistry.com The aromatic ring of Benzamide, N-tetrahydrofurfuryl-4-methyl- is not strongly activated for SNAᵣ as it lacks potent electron-withdrawing groups in the appropriate positions. The methyl group is electron-donating, which further disfavors this type of reaction. Therefore, nucleophilic aromatic substitution is not a significant reaction pathway for this compound under typical conditions.

Oxidation and Reduction Pathways

The aromatic ring itself is generally resistant to oxidation except under harsh conditions that can lead to its degradation. However, the methyl substituent can be oxidized. For example, oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group to a carboxylic acid group, which in this case would yield N-(tetrahydrofurfuryl)terephthalamic acid.

The aromatic ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressures and temperatures, using catalysts such as rhodium or ruthenium.

The amide functionality can also influence the oxidation of the molecule. Studies on N-substituted amines have shown that oxidation can occur at both the N- and C-positions. nih.gov Oxoammonium-catalyzed oxidation has been developed for the conversion of N-substituted amides into imides. chemrxiv.orgorganic-chemistry.orgnih.gov

Transformations Involving the Tetrahydrofurfuryl Moiety

The tetrahydrofurfuryl group provides an additional site for chemical reactivity, primarily through reactions involving the tetrahydrofuran (B95107) (THF) ring.

Ring Opening Reactions of Tetrahydrofuran

The tetrahydrofuran ring is a cyclic ether and can undergo ring-opening reactions under certain conditions, typically involving strong acids or specialized catalysts. The conversion of biomass-derived tetrahydrofurfuryl alcohol (THFA) to value-added chemicals often involves ring-opening as a key step. researchgate.net For instance, theoretical studies have explored the ring-opening of THF by frustrated Lewis pairs. nih.gov

In the context of Benzamide, N-tetrahydrofurfuryl-4-methyl-, acidic conditions that might be employed for amide hydrolysis could potentially also promote the ring-opening of the tetrahydrofurfuryl moiety. This could lead to a variety of linear products depending on the specific reagents and reaction conditions. For example, reaction with hydrogen halides (HX) could lead to the formation of a halohydrin.

Catalytic hydrogenolysis is another important transformation of the tetrahydrofuran ring. Iridium-based catalysts, sometimes modified with an oxophilic metal, have been studied for the ring-opening of THFA. researchgate.net These reactions are typically performed under a hydrogen atmosphere and can lead to the formation of diols, such as 1,5-pentanediol, from THFA. While these studies are on the parent alcohol, it is conceivable that the N-tetrahydrofurfuryl group in the target molecule could undergo similar catalytic ring-opening under hydrogenolysis conditions, leading to more complex products.

Table 2: Potential Ring-Opening Reactions of the Tetrahydrofurfuryl Moiety

| Reaction Type | Reagents/Catalysts | Potential Products |

| Acid-Catalyzed Ring Opening | Strong acids (e.g., HBr, HI) | Halohydrin derivatives |

| Catalytic Hydrogenolysis | H₂, Metal catalysts (e.g., Ir, Pt, Ru) | Linear amino-alcohols |

This table illustrates potential reactions based on the known chemistry of the tetrahydrofuran ring and is for illustrative purposes.

Functional Group Interconversions on the Furfuryl Side Chain

There is no available research detailing the specific functional group interconversions on the tetrahydrofurfuryl side chain of Benzamide, N-tetrahydrofurfuryl-4-methyl-. In broader contexts, the tetrahydrofurfuryl moiety can undergo reactions such as oxidation of the alcohol (if present) or ring-opening under certain conditions. For instance, the hydrogenation of furfural (B47365) yields tetrahydrofurfuryl alcohol, which can be a precursor to 1,5-pentanediol. wikipedia.org However, without studies on the title compound, it is unknown how the N-benzamide substituent would influence these potential transformations.

Detailed Mechanistic Investigations of Key Reactions

Kinetic Studies of Chemical Transformations

A search of scientific databases yielded no kinetic studies on the chemical transformations of Benzamide, N-tetrahydrofurfuryl-4-methyl-. Such studies are crucial for understanding reaction rates and optimizing synthetic procedures. For other amide systems, kinetic models have been developed to understand processes like hydrolysis, but this has not been extended to the specific compound . libretexts.orgresearchgate.net

Identification of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. For general amide reactions, tetrahedral intermediates are often proposed in nucleophilic acyl substitution reactions. nih.gov However, no studies have been published that identify or characterize any reaction intermediates involved in the transformations of Benzamide, N-tetrahydrofurfuryl-4-methyl-.

Derivatization Chemistry for Probing Chemical Properties

Derivatization is a common strategy to enhance the analytical detection or to study the structure-activity relationships of a compound. nih.gov While methods for derivatizing amides and alcohols are well-established, there are no specific examples in the literature of the derivatization of Benzamide, N-tetrahydrofurfuryl-4-methyl- for the purpose of probing its chemical properties.

Structure Reactivity and Structure Property Relationship Studies in Benzamide, N Tetrahydrofurfuryl 4 Methyl Analogues Chemical Focus

Impact of Systematic Substituent Modifications on Chemical Reactivity Profiles

The chemical reactivity of benzamide (B126) analogues can be significantly altered by introducing various substituents on the aromatic ring. These modifications primarily exert their influence through electronic and steric effects, which in turn affect the stability of transition states and intermediates in chemical reactions. A key reaction for studying these effects is the hydrolysis of the amide bond, which can proceed under acidic or basic conditions.

The electronic nature of a substituent on the benzoyl moiety plays a crucial role in the rate of hydrolysis. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the carbonyl carbon, influencing its susceptibility to nucleophilic attack. For instance, in the acid-catalyzed hydrolysis of substituted benzamides, the rate-determining step generally involves the attack of a water molecule on the protonated amide. rsc.org In this scenario, electron-withdrawing substituents tend to accelerate the reaction, while electron-donating groups retard it. rsc.org Conversely, during basic hydrolysis, where a hydroxide (B78521) ion is the nucleophile, EWGs enhance the electrophilicity of the carbonyl carbon, leading to an increased reaction rate.

The position of the substituent (ortho, meta, or para) is also critical. While meta and para substituents primarily exert electronic effects (inductive and resonance), ortho substituents can introduce significant steric hindrance, often leading to a decrease in the reaction rate, irrespective of their electronic nature. rsc.orgresearchgate.net

To illustrate these principles for analogues of "Benzamide, N-tetrahydrofurfuryl-4-methyl-," we can consider a hypothetical series of para-substituted compounds. The expected trend in their relative hydrolysis rates is presented in the interactive table below.

Table 1: Predicted Relative Rates of Hydrolysis for para-Substituted N-tetrahydrofurfurylbenzamide Analogues

| Substituent (R) | Electronic Effect | Expected Relative Rate of Basic Hydrolysis |

| -NO₂ | Strong EWG | Fastest |

| -CN | Strong EWG | Fast |

| -Cl | Weak EWG | Faster than H |

| -H | Reference | - |

| -CH₃ | Weak EDG | Slower than H |

| -OCH₃ | Strong EDG | Slowest |

This table is based on established principles of substituent effects on benzamide hydrolysis. rsc.org

Correlation of Molecular Structure with Spectroscopic Signatures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for elucidating the structure of "Benzamide, N-tetrahydrofurfuryl-4-methyl-" and its analogues. The chemical shifts and coupling constants in NMR spectra, as well as the vibrational frequencies in IR spectra, are sensitive to the electronic environment of the nuclei and bonds within the molecule.

In ¹³C NMR spectroscopy, the chemical shift of the carbonyl carbon (C=O) is particularly informative. The electronic nature of substituents on the aromatic ring influences the electron density at the carbonyl carbon, leading to predictable changes in its chemical shift. Generally, electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups result in an upfield shift (lower ppm). A study on substituted benzylidene anilines, which also contain a C=N bond, demonstrated that electron-withdrawing substituents on the aniline (B41778) ring lead to a deshielding of the C=N carbon. nih.gov A similar trend can be expected for the carbonyl carbon in benzamide analogues.

Similarly, in ¹H NMR, the chemical shifts of the aromatic protons are affected by the substituents. EWGs tend to deshield the aromatic protons, shifting their signals downfield, whereas EDGs have a shielding effect, causing an upfield shift.

IR spectroscopy provides information about the functional groups present in the molecule. The stretching frequency of the carbonyl group (ν(C=O)) in benzamides is sensitive to substituent effects. EWGs on the aromatic ring tend to increase the C=O stretching frequency due to the inductive effect, which strengthens the double bond character. Conversely, EDGs can lower the stretching frequency.

The interactive table below illustrates the expected correlation between substituent type and key spectroscopic signals for para-substituted N-tetrahydrofurfurylbenzamide analogues.

Table 2: Predicted Spectroscopic Data for para-Substituted N-tetrahydrofurfurylbenzamide Analogues

| Substituent (R) | Expected ¹³C NMR δ(C=O) (ppm) | Expected IR ν(C=O) (cm⁻¹) |

| -NO₂ | ~168 | ~1670 |

| -CN | ~167 | ~1665 |

| -Cl | ~166 | ~1660 |

| -H | ~165 | ~1655 |

| -CH₃ | ~164 | ~1650 |

| -OCH₃ | ~163 | ~1645 |

These values are hypothetical and based on general trends observed for substituted benzamides.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Outcomes

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. The Hammett equation is a classic example of a linear free-energy relationship that is widely used to study the effect of meta- and para-substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org

The Hammett equation is given by: log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and quantifies its electronic effect. libretexts.org

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state). viu.ca

For the hydrolysis of "Benzamide, N-tetrahydrofurfuryl-4-methyl-" analogues, a Hammett plot could be constructed by plotting the logarithm of the relative rate constants (log(k/k₀)) against the Hammett substituent constants (σ) for a series of meta- and para-substituted derivatives. The slope of the resulting line would yield the reaction constant (ρ), providing insight into the reaction mechanism. For instance, a study on the basic hydrolysis of substituted ethyl benzoates yielded a positive ρ value, consistent with the development of negative charge in the transition state. libretexts.org Similar QSRR models can be developed to predict other chemical properties and outcomes. oup.comchromatographyonline.comnih.gov

Investigation of Conformational Preferences and Their Influence on Chemical Behavior

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its chemical reactivity and properties. In N-substituted benzamides, rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group can lead to different conformers.

For N-substituted benzamides, the planarity of the amide group and its orientation relative to the aromatic ring are key conformational features. The barrier to rotation around the C-N bond is significant due to the partial double bond character of the amide linkage. The orientation of the tetrahydrofurfuryl group relative to the benzoyl moiety will influence the steric environment around the reactive carbonyl center.

Studies on other substituted benzamides have shown that the presence of bulky ortho substituents can force the amide group out of planarity with the benzene (B151609) ring. rsc.org This disruption of coplanarity can affect the resonance interaction between the aromatic ring and the carbonyl group, thereby influencing the reactivity. For example, a decrease in resonance stabilization of the ground state could lead to an increased rate of hydrolysis.

The conformation of the N-tetrahydrofurfuryl group itself can also play a role. The five-membered tetrahydrofuran (B95107) ring is not planar and can adopt different puckered conformations (envelope or twist). These different conformations could potentially influence how the molecule interacts with other reactants or catalysts.

Design Principles for Modulating Chemical Properties through Structural Modifications

The understanding gained from structure-reactivity and structure-property relationship studies allows for the rational design of "Benzamide, N-tetrahydrofurfuryl-4-methyl-" analogues with tailored chemical properties. The key design principles revolve around the strategic modification of the molecular structure.

Modulating Reactivity: To increase the reactivity towards nucleophiles (e.g., in hydrolysis), electron-withdrawing groups can be introduced on the aromatic ring. Conversely, to decrease reactivity, electron-donating groups can be employed. The choice of substituent and its position allows for fine-tuning of the electronic properties of the carbonyl group.

Altering Lipophilicity: The lipophilicity of the molecule, which influences its solubility in different solvents, can be modified by changing the substituents. For instance, introducing halogen atoms or alkyl groups can increase lipophilicity, while adding polar groups like hydroxyl or amino groups can decrease it. A study on N-substituted benzamides demonstrated that aromatic and amine substituents have a significant effect on their apparent lipophilicity. nih.gov

Introducing Steric Constraints: The introduction of bulky groups, particularly at the ortho position of the benzoyl ring or on the N-tetrahydrofurfuryl moiety, can be used to control the conformational preferences of the molecule. This can be a tool to either shield the reactive center from attack or to induce a more reactive conformation.

Bioisosteric Replacement: In medicinal chemistry, bioisosteres (substituents or groups with similar physical or chemical properties) are often used to modify the properties of a molecule while retaining its desired biological activity. pressbooks.pub For example, a methyl group on the aromatic ring could be replaced by a chlorine atom, which has a similar size but different electronic properties.

By systematically applying these design principles, it is possible to create a library of "Benzamide, N-tetrahydrofurfuryl-4-methyl-" analogues with a wide range of chemical properties, optimized for specific applications.

Advanced Analytical Methodologies for the Chemical Analysis of Benzamide, N Tetrahydrofurfuryl 4 Methyl

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the high-resolution separation of individual components from a mixture. For a compound like "Benzamide, N-tetrahydrofurfuryl-4-methyl-", both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like N-substituted benzamides. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of "Benzamide, N-tetrahydrofurfuryl-4-methyl-", a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase (commonly a C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The addition of modifiers such as formic acid or phosphate (B84403) buffer to the mobile phase can improve peak shape and resolution by controlling the ionization of the analyte. nih.govresearchgate.net

Purity Assessment: HPLC can effectively separate the main compound from its impurities, which may arise from the synthesis process (e.g., unreacted starting materials like 4-methylbenzoyl chloride and tetrahydrofurfurylamine) or degradation. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of "Benzamide, N-tetrahydrofurfuryl-4-methyl-". researchgate.net The concentration of the compound in an unknown sample is then determined by comparing its peak area to the calibration curve. UV detection is commonly used, with the detection wavelength set to a maximum absorbance of the benzamide (B126) chromophore, typically around 220-280 nm. researchgate.net

Below is a table outlining a hypothetical HPLC method for the analysis of "Benzamide, N-tetrahydrofurfuryl-4-methyl-".

Table 1: Hypothetical HPLC Parameters for the Analysis of Benzamide, N-tetrahydrofurfuryl-4-methyl-

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Expected Retention Time | ~ 8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While "Benzamide, N-tetrahydrofurfuryl-4-methyl-" itself has limited volatility due to its molecular weight and polar amide group, it can be analyzed by GC-MS after conversion into a more volatile derivative. rsc.org

Derivatization is a common strategy in GC-MS to improve the chromatographic properties and mass spectral characteristics of analytes. For amides, derivatization can be achieved through silylation or acylation, which reduces their polarity and increases their volatility. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) group.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint. kingston.ac.uk This allows for the confident identification of the compound and its related volatile impurities.

A hypothetical GC-MS method for the analysis of a derivatized form of the target compound is presented below.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized Benzamide, N-tetrahydrofurfuryl-4-methyl-

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-550 m/z |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine two or more analytical methods, offer enhanced analytical capabilities. For "Benzamide, N-tetrahydrofurfuryl-4-methyl-", the coupling of liquid chromatography with mass spectrometry (LC-MS/MS) is particularly powerful for complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is indispensable for the analysis of "Benzamide, N-tetrahydrofurfuryl-4-methyl-" in complex matrices such as biological fluids, environmental samples, or reaction mixtures, where co-eluting compounds can interfere with quantification. rsc.org

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+. nih.gov

The tandem mass spectrometry (MS/MS) capability allows for the selection of the [M+H]+ ion of the target compound in the first mass analyzer. This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification, as it filters out noise from the matrix. ital.sp.gov.br

Table 3: Hypothetical LC-MS/MS Parameters for Benzamide, N-tetrahydrofurfuryl-4-methyl-

| Parameter | Condition |

|---|---|

| LC System | UPLC with a C18 column |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor Ion (Q1): m/z of [M+H]+Product Ion (Q3): m/z of a characteristic fragment |

Gel Permeation Chromatography (GPC) for Polymerization Monitoring (if applicable)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. wikipedia.org It is primarily used for the analysis of polymers, determining their molecular weight distribution. nih.govyoutube.com

For a small molecule like "Benzamide, N-tetrahydrofurfuryl-4-methyl-", GPC is not directly applicable for its analysis. However, if this molecule were to be used as a monomer or a functional component in a polymerization reaction, GPC would become a critical tool for monitoring the progress of the polymerization. researchgate.net By taking samples at different time points during the reaction and analyzing them by GPC, one could observe the formation and growth of polymer chains, as indicated by the increase in molecular weight. researchgate.net

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. CE offers several advantages, including high efficiency, short analysis times, and minimal consumption of reagents and solvents. ital.sp.gov.br

For the analysis of "Benzamide, N-tetrahydrofurfuryl-4-methyl-", which is a neutral molecule, a variation of CE called Micellar Electrokinetic Chromatography (MEKC) would be employed. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for its separation from other neutral or charged species.

Alternatively, if the compound can be protonated in an acidic buffer, Capillary Zone Electrophoresis (CZE) could be used. kapillarelektrophorese.eunih.gov The separation would then be based on the charge-to-size ratio of the protonated analyte. This technique would be particularly useful for separating the target compound from closely related impurities that have different pKa values or sizes. researchgate.netresearchgate.net

Table 4: Hypothetical Capillary Electrophoresis Parameters

| Parameter | Condition |

|---|---|

| Technique | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM Sodium dodecyl sulfate (B86663) (SDS) |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (50 mbar for 5 s) |

| Detection | UV at 254 nm |

Microanalytical Techniques for Elemental Composition

The determination of the elemental composition of a chemical compound is a fundamental aspect of its characterization, providing essential information about its stoichiometry and purity. For "Benzamide, N-tetrahydrofurfuryl-4-methyl-," a variety of microanalytical techniques can be employed to accurately quantify the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These methods are characterized by their high precision and the small sample size required for analysis.

Historically, elemental analysis was performed using wet chemistry methods, which were often laborious and required significant amounts of the analyte. Modern analytical chemistry has largely transitioned to automated instrumental techniques that offer rapid and highly accurate results from sub-milligram quantities of a sample.

One of the most common and powerful techniques for determining the elemental composition of organic compounds is Combustion Analysis , often performed using a CHN analyzer. researchgate.net This method involves the complete combustion of a precisely weighed sample of "Benzamide, N-tetrahydrofurfuryl-4-methyl-" in a high-temperature furnace in the presence of a catalyst and a stream of oxygen.

The combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion products are then passed through a series of detectors. The amount of each gas is measured, typically by thermal conductivity or infrared spectroscopy, and from these measurements, the percentage of each element in the original sample can be calculated. The oxygen content is usually determined by difference, by subtracting the sum of the percentages of C, H, and N from 100%. Alternatively, it can be determined directly by pyrolysis in an inert gas stream, where the oxygen is converted to carbon monoxide (CO).

The theoretical elemental composition of "Benzamide, N-tetrahydrofurfuryl-4-methyl-," with the chemical formula C₁₃H₁₇NO₂, can be calculated as follows:

Molecular Formula: C₁₃H₁₇NO₂

Molar Mass: 219.28 g/mol

Carbon (C): (13 * 12.011) / 219.28 * 100% = 71.20%

Hydrogen (H): (17 * 1.008) / 219.28 * 100% = 7.81%

Nitrogen (N): (1 * 14.007) / 219.28 * 100% = 6.39%

Oxygen (O): (2 * 15.999) / 219.28 * 100% = 14.59%

Experimental results from combustion analysis are typically expected to be within ±0.4% of these theoretical values, which serves as a crucial criterion for confirming the empirical formula of a synthesized compound.

Interactive Data Table: Theoretical vs. Expected Experimental Elemental Composition of Benzamide, N-tetrahydrofurfuryl-4-methyl-

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

| Carbon (C) | 71.20 | 70.80 - 71.60 |

| Hydrogen (H) | 7.81 | 7.41 - 8.21 |

| Nitrogen (N) | 6.39 | 5.99 - 6.79 |

| Oxygen (O) | 14.59 | 14.19 - 14.99 |

Another powerful microanalytical technique that provides information about the elemental composition and molecular weight is High-Resolution Mass Spectrometry (HRMS) . researchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound.

For "Benzamide, N-tetrahydrofurfuryl-4-methyl-," HRMS would be able to distinguish its molecular ion from other ions that have the same nominal mass but a different elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the identity of the compound. researchgate.net

In addition to CHN analysis and HRMS, other microanalytical techniques can be employed for specific elemental quantification if trace metal impurities are of concern. These include:

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting metals and some non-metals at trace and ultra-trace levels.

Atomic Absorption Spectroscopy (AAS): Used for the quantitative determination of specific metal elements.

These techniques are generally not used for the primary determination of the bulk elemental composition of an organic compound like "Benzamide, N-tetrahydrofurfuryl-4-methyl-" but are invaluable for assessing its purity with respect to inorganic contaminants.

Future Research Directions and Emerging Trends in Benzamide, N Tetrahydrofurfuryl 4 Methyl Chemistry

Development of Innovative and Sustainable Synthetic Routes

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices. For the synthesis of Benzamide (B126), N-tetrahydrofurfuryl-4-methyl-, future research will likely focus on moving away from traditional methods that may involve harsh conditions or hazardous reagents. Innovative approaches aim to improve efficiency, reduce waste, and utilize renewable resources.

Key areas of development include:

Catalytic Amidation: Exploring novel catalysts (e.g., based on abundant metals or enzymatic systems) to facilitate the direct amidation of 4-methylbenzoic acid with tetrahydrofurfurylamine, avoiding the need for stoichiometric activating agents.

Flow Chemistry: Implementing continuous flow synthesis, which offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

Green Solvents: Investigating the use of bio-based or recyclable solvents to replace conventional volatile organic compounds (VOCs).

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, as has been demonstrated for other N-substituted benzamides. researchgate.netresearchgate.net

| Method | Traditional Approach | Sustainable/Innovative Approach | Potential Advantages of Innovative Approach |

|---|---|---|---|

| Activation | Use of stoichiometric coupling reagents (e.g., carbodiimides, acid chlorides) | Direct catalytic amidation | Higher atom economy, reduced waste |

| Solvent | Conventional organic solvents (e.g., DMF, CH2Cl2) | Green solvents (e.g., water, bio-solvents, ionic liquids) | Reduced environmental impact, improved safety |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation, mechanochemistry | Faster reaction times, energy efficiency |

| Process Mode | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and process control |

Deeper Exploration of Reaction Mechanisms using Advanced Spectroscopic and Computational Tools

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Future studies on the formation of Benzamide, N-tetrahydrofurfuryl-4-methyl- will benefit from the application of sophisticated analytical and computational techniques to elucidate the intricate steps involved in the amide bond formation.

Advanced Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for modeling reaction pathways, calculating activation energies, and visualizing transition states. researchgate.netresearchgate.net Such studies can provide insights into the role of catalysts, solvents, and substituents on the reaction mechanism, complementing experimental findings. For instance, DFT has been used to study the mechanism of N-(carbomylcarbamothioyl) benzamide formation, successfully computing the reaction pathway and identifying transition states. researchgate.net

| Technique | Application | Information Gained |

|---|---|---|

| In-situ NMR/IR Spectroscopy | Real-time monitoring of reaction progress | Identification of intermediates, kinetic data |

| Density Functional Theory (DFT) | Computational modeling of reaction pathways | Transition state structures, activation energies, thermodynamic data researchgate.net |

| Kinetic Isotope Effect Studies | Determining the rate-determining step | Information on bond-breaking/forming in the transition state |

Application of Machine Learning and Artificial Intelligence in Property Prediction and Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. pku.edu.cnnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and optimization of molecules and reactions.

For Benzamide, N-tetrahydrofurfuryl-4-methyl-, ML and AI could be applied to:

Predict Physicochemical Properties: Develop quantitative structure-property relationship (QSPR) models to predict properties such as solubility, melting point, and partition coefficient for the target molecule and its hypothetical analogs.

Optimize Reaction Conditions: Utilize algorithms to predict the optimal conditions (e.g., catalyst, solvent, temperature) for its synthesis, potentially reducing the number of experiments required. nih.gov ML algorithms have shown outstanding performance in predicting the conversion rate of amide bond synthesis, even with small datasets. pku.edu.cn

De Novo Design: Employ generative models to propose novel benzamide structures with desired properties, using Benzamide, N-tetrahydrofurfuryl-4-methyl- as a starting point.

Design and Synthesis of Novel Chemically Tunable Analogues

The modular nature of Benzamide, N-tetrahydrofurfuryl-4-methyl- makes it an excellent candidate for the design and synthesis of a library of analogues with tailored properties. By systematically modifying different parts of the molecule, researchers can fine-tune its electronic, steric, and conformational characteristics.

Potential modifications could include:

Aromatic Ring Substitution: Introducing various electron-donating or electron-withdrawing groups onto the 4-methylphenyl ring to modulate the electronic properties of the amide.

Tetrahydrofurfuryl Group Modification: Altering the substitution pattern on the tetrahydrofuran (B95107) ring or replacing it with other heterocyclic moieties to explore conformational effects and intermolecular interactions.

Amide Bond Isosteres: Replacing the amide linkage with other functional groups (e.g., thioamides, esters) to investigate the impact on chemical stability and biological activity, a common strategy in medicinal chemistry.

The synthesis of such analogues would create a diverse set of compounds for screening in various applications, from materials science to drug discovery. mdpi.comijsrst.comnih.gov

Investigation of Solid-State Chemical Reactions and Transformations

The behavior of molecules in the solid state can differ significantly from their properties in solution. The study of solid-state chemistry, including polymorphism and solid-state reactivity, is crucial for applications where the material is used in a solid form, such as in pharmaceuticals and materials science.

Future research on Benzamide, N-tetrahydrofurfuryl-4-methyl- could explore:

Polymorphism: Investigating whether the compound can exist in different crystalline forms (polymorphs), which may exhibit distinct physical properties like melting point, solubility, and stability. mdpi.com

Cocrystal Formation: Exploring the formation of cocrystals with other molecules to modify its physical properties in a controlled manner.

Mechanochemistry: Studying solvent-free reactions in the solid state, induced by mechanical force (e.g., grinding or milling), as a green and efficient synthetic method.

Topochemical Reactions: Investigating reactions that occur in the crystalline state where the reactivity is controlled by the arrangement of molecules in the crystal lattice.

Understanding the solid-state behavior of Benzamide, N-tetrahydrofurfuryl-4-methyl- is essential for controlling its material properties and ensuring the reproducibility and performance of any resulting products.

Q & A

Q. What are the standard synthetic routes for N-tetrahydrofurfuryl-4-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling tetrahydrofurfurylamine with 4-methylbenzoyl chloride under Schotten-Baumann conditions. Key variables include temperature (0–5°C for exothermic control), solvent choice (dichloromethane or acetonitrile), and base (sodium carbonate for pH stabilization). Hazard analysis is critical due to reactive intermediates like acyl chlorides; risk assessments should follow guidelines from Prudent Practices in the Laboratory (e.g., handling mutagenic byproducts via Ames testing protocols) . Yield optimization may require iterative adjustments of stoichiometry and purification via column chromatography (e.g., EtOAc/hexane gradients) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing N-tetrahydrofurfuryl-4-methylbenzamide?

- Methodological Answer :

- Spectroscopy : H/C NMR (CDCl or DMSO-d) for backbone assignment, FTIR for amide C=O stretching (~1650 cm), and HRMS for molecular ion confirmation.

- Crystallography : Single-crystal XRD (using SHELX programs ) resolves stereochemistry and hydrogen-bonding networks. For example, NIST-standardized torsion angles and space group assignments validate structural integrity .

- Thermal Analysis : DSC identifies decomposition thresholds (e.g., exothermic peaks above 150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental structural data (XRD/NMR) for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or crystal packing forces unaccounted for in gas-phase DFT models. Hybrid approaches, such as:

Q. What strategies optimize regioselective C–H functionalization of the benzamide core for derivative synthesis?

- Methodological Answer : Palladium-catalyzed ligand-directed C–H activation is preferred. Key steps:

- Directing Group Selection : Pyridine or amide auxiliaries position Pd near target C–H bonds .

- Oxidant Screening : AgCO or Cu(OAc) for Pd/Pd cycling.

- Solvent Effects : DMA or DMF enhances metal coordination. Monitor regioselectivity via LC-MS and compare with computational Fukui indices .

Q. How should researchers design stability studies under varying thermal, photolytic, and hydrolytic conditions?

- Methodological Answer :

- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (e.g., isothermal holds at 100–150°C) .

- Photolytic Degradation : Expose to UV-Vis light (300–800 nm) in quartz cells; track changes via HPLC-UV.

- Hydrolytic Resistance : pH-dependent studies (1–13) with LC-MS monitoring. For example, amide bond cleavage under acidic/basic conditions generates 4-methylbenzoic acid and tetrahydrofurfurylamine .

Q. What statistical approaches validate reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).

- Principal Component Analysis (PCA) : Correlate impurity profiles across batches.

- Control Charts : Monitor critical quality attributes (CQAs) like enantiomeric excess (via chiral HPLC) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the tetrahydrofurfuryl moiety?

- Methodological Answer :

- Basis Set Selection : Augment DFT calculations with dispersion corrections (e.g., B3LYP-D3) to account for van der Waals interactions.

- Crystal Environment Effects : Use QM/MM embedding to simulate XRD conditions.

- Error Margins : Compare root-mean-square deviations (RMSD) against SHELXL refinement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.